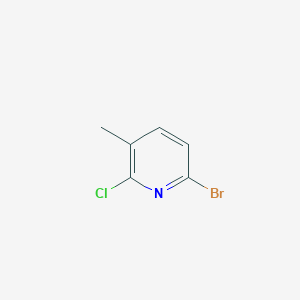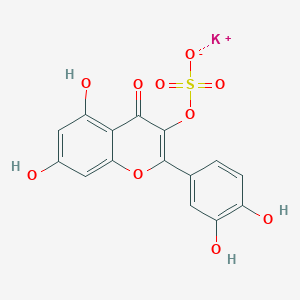![molecular formula C12H10N2 B3320195 4-Methyl-5h-pyrido[4,3-b]indole CAS No. 121714-42-9](/img/structure/B3320195.png)
4-Methyl-5h-pyrido[4,3-b]indole
描述
4-Methyl-5h-pyrido[4,3-b]indole is a heterocyclic organic compound that is commonly used in scientific research . This compound is of particular interest due to its potential therapeutic applications, as well as its unique chemical properties.
Synthesis Analysis
A new class of antineoplastic agents, 4-methyl-pyrido[4,3-b]indoles, and the related 4-hydroxymethyl derivatives have been synthesized by a new pathway. Key transformations include regiospecific chlorination at the C (4)-position of 3-nitro-4-hydroxy-5-methyl-pyridin-2- (1H)-one and photochemical cyclization of the intermediate triazolopyridones .Molecular Structure Analysis
The molecular formula of 4-Methyl-5h-pyrido[4,3-b]indole is C12H10N2. It has an average mass of 182.221 Da and a monoisotopic mass of 182.084396 Da .科学研究应用
Anti-Cancer Properties
4-Me-5H-PI has garnered attention in cancer research due to its potent anti-cancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including Hela , A549 , HepG2 , and MCF-7 . The compound inhibits cell proliferation in a dose-dependent manner, with IC50 values ranging from 0 μM to 100 μM. Notably, derivatives bearing sulfonyl groups exhibit significant antiproliferative effects, suggesting their potential as novel anti-tumor agents .
Apoptosis Induction
In rat splenocytes, 4-Me-5H-PI activates caspase-3-like proteases, serving as an apoptotic marker. At 20 μM, it induces apoptosis, while higher concentrations (100 μM) lead to necrosis. Understanding its apoptotic mechanisms is crucial for therapeutic applications .
Metabolic Pathways and Signaling
Exploring the metabolic fate of 4-Me-5H-PI and its impact on cellular signaling pathways could reveal novel targets for drug development. Investigating its interactions with enzymes and receptors may provide valuable insights .
Drug Design and Molecular Docking
Leveraging computational methods, researchers can explore the binding interactions of 4-Me-5H-PI with specific protein targets. Molecular docking studies and simulations help predict its binding affinity and guide drug design efforts .
安全和危害
While specific safety and hazard information for 4-Methyl-5h-pyrido[4,3-b]indole is limited, general precautions should be taken when handling this compound. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
作用机制
Target of Action
4-Methyl-5h-pyrido[4,3-b]indole is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives
Mode of Action
It’s known that indole derivatives can inhibit the growth and proliferation of cancer cells and induce apoptosis (cell death) in these cells. They also have anti-inflammatory effects, potentially due to their ability to inhibit the production of pro-inflammatory cytokines.
Biochemical Pathways
Indole derivatives have been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. They also induce apoptosis in cancer cells and inhibit their growth and proliferation
Result of Action
4-Methyl-5h-pyrido[4,3-b]indole has been shown to have potent anti-cancer properties . It inhibits the growth and proliferation of cancer cells and induces apoptosis . It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Action Environment
The action of 4-Methyl-5h-pyrido[4,3-b]indole, like many other compounds, can be influenced by various environmental factors. For instance, it is stable at room temperature but may decompose under high heat
属性
IUPAC Name |
4-methyl-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-6-13-7-10-9-4-2-3-5-11(9)14-12(8)10/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHYDGMSJXYFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5h-pyrido[4,3-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Methyl-5H-pyrido[4,3-b]indole derivatives interesting for cancer research?
A1: These compounds are structurally similar to ellipticines, known for their antitumor activity. This similarity sparked interest in exploring 4-Methyl-5H-pyrido[4,3-b]indole derivatives as potential anti-cancer agents. [] They represent a tricyclic analog of ellipticines, essentially with one less ring in their structure. This structural modification allows researchers to investigate how changes in the core scaffold translate to interactions with biological targets and ultimately, anticancer activity. []
Q2: How do 4-Methyl-5H-pyrido[4,3-b]indole derivatives interact with DNA?
A2: While the provided research doesn't delve into the specific binding mode of 4-Methyl-5H-pyrido[4,3-b]indoles, closely related compounds like Trp-P-1 and Trp-P-2, also γ-carbolines, have been shown to intercalate into DNA. [, ] Intercalation is a process where the planar aromatic rings of a molecule insert themselves between the base pairs of DNA. This interaction disrupts DNA structure and function, ultimately interfering with crucial cellular processes like replication and transcription, leading to cell death. [, ] Given the structural similarities, it is plausible that 4-Methyl-5H-pyrido[4,3-b]indole derivatives could exhibit a similar DNA-intercalating mechanism.
Q3: Have specific structural modifications in 4-Methyl-5H-pyrido[4,3-b]indole derivatives been linked to enhanced antitumor activity?
A3: Yes, research indicates that the presence of specific substituents on the 4-Methyl-5H-pyrido[4,3-b]indole scaffold significantly impacts its cytotoxic activity. For instance, derivatives with a NH(CH2)3N(R)2 side chain (R = CH3 or C2H5) at position 1, a 4-methyl group, and an 8-OH substituent displayed the most potent cytotoxicities against L1210 leukemia cells in vitro and in vivo, particularly those with either a 5-NH or 5-NCH3 group. [] This highlights the importance of the side chain at position 1, the hydroxyl group at position 8, and the nature of the substituent at position 5 in dictating the anticancer properties of this class of compounds.
Q4: Beyond direct DNA interactions, are there other mechanisms by which 4-Methyl-5H-pyrido[4,3-b]indole derivatives might exert antitumor effects?
A4: Research suggests that closely related γ-carbolines, like Trp-P-1 and Trp-P-2, can inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair. [] These enzymes manage the topological state of DNA, and their inhibition can lead to DNA damage and ultimately cell death. Although not directly demonstrated for 4-Methyl-5H-pyrido[4,3-b]indole derivatives, their structural similarity to Trp-P-1 and Trp-P-2 raises the possibility of a similar mechanism of action. Further investigations are needed to confirm this hypothesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3320119.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B3320128.png)
![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)
![7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B3320146.png)






![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)
